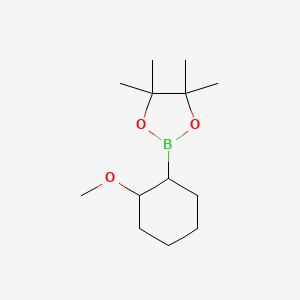
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclohexyl ring substituted with a methoxy group and a dioxaborolane moiety, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxycyclohexanol with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling, which utilizes palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction is generally carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product often involves techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron moiety into different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used as a precursor for boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
作用机制
The mechanism of action of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki–Miyaura coupling, the compound acts as a boron reagent that transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial in the synthesis of various organic compounds and materials.
相似化合物的比较
Similar Compounds
- Cyclohexylboronic acid
- 2-Methoxycyclohexanol
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl ring and a dioxaborolane moiety. This structure imparts specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in Suzuki–Miyaura coupling reactions under mild conditions sets it apart from other boron-containing compounds .
生物活性
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₂₃BO₂
- Molecular Weight : 210.12 g/mol
- CAS Number : 87100-15-0
- Appearance : Colorless to almost colorless liquid
- Purity : ≥97.0% (GC)
The compound belongs to a class of boron compounds known for their utility in medicinal chemistry, particularly in drug development due to their ability to interact with biological molecules.
Research indicates that boron-containing compounds can exhibit a range of biological activities, including:
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways. For instance, they could potentially inhibit enzymes related to lipid metabolism and inflammation.
- Anticancer Properties : Preliminary studies suggest that similar dioxaborolanes may demonstrate anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
- Inhibition of HSD17B13 : Recent studies have shown that dioxaborolanes can inhibit HSD17B13 enzymatic activity. This inhibition is hypothesized to slow the progression of liver diseases such as nonalcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma .
- In Silico Studies : Molecular modeling studies have been conducted to predict the binding affinity of dioxaborolanes to various biological targets. These studies utilize docking simulations to assess how well the compound can interact with target proteins involved in disease processes .
- Toxicological Assessments : Toxicity predictions based on structural activity relationships have been performed. These assessments suggest that while some derivatives may exhibit beneficial biological activities, they could also pose risks for adverse effects depending on their metabolic pathways .
Data Tables
属性
分子式 |
C13H25BO3 |
|---|---|
分子量 |
240.15 g/mol |
IUPAC 名称 |
2-(2-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h10-11H,6-9H2,1-5H3 |
InChI 键 |
SUSHGXZTZVTFTE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















